2,2',3,3',5,6-Hexachlorobiphenyl
Overview
Description
2,2',3,3',5,6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 2', 3, 3', 5, and 6 positions of the biphenyl structure. This compound is one of the numerous congeners of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health risks. The shorthand numbering system proposed for chlorobiphenyls, as mentioned in one of the papers, suggests a hexadecimal-based abbreviated designation for these compounds, which could be applied to 2,2',3,3',5,6-Hexachlorobiphenyl for ease of reference .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,2',3,3',5,6-Hexachlorobiphenyl, they do offer insights into the synthesis of related compounds. For example, the synthesis of oligothiophenes through palladium(0)-catalyzed coupling reactions, as well as the synthesis of other chlorinated organic compounds, can provide a basis for understanding the potential synthetic routes for chlorinated biphenyls . The regioselective synthesis methods and the use of palladium-catalyzed reactions could be relevant for the synthesis of specific PCB congeners.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and the possibility of different conformations. The presence of chlorine atoms can influence the molecular conformation due to steric effects and electronic influences on the biphenyl skeleton. The papers discuss the importance of intramolecular interactions, such as hydrogen bonding and π-π stacking, which can also be relevant for understanding the molecular structure of chlorinated biphenyls .
Chemical Reactions Analysis
The oxidation reactions of related compounds, such as the oxidation of a tetramethyl-diphenyl-dithiabicyclohexane, provide insights into the reactivity of chlorinated biphenyls. The presence of chlorine atoms can affect the reactivity and the outcome of oxidation reactions. The papers also discuss the isomerization and further oxidation products, which can be relevant when considering the environmental degradation or metabolic transformation of PCBs .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are influenced by the degree of chlorination and the positions of the chlorine atoms. The papers describe the crystal structures of various chlorinated organic compounds, which can shed light on the packing, intermolecular interactions, and stability of these compounds. The properties such as crystallization behavior, hydrogen bonding, and stacking interactions are crucial for understanding the behavior of PCBs in the environment and their potential bioaccumulation .
Scientific Research Applications
Solubility in Supercritical Fluids
The solubilities of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',5,6-Hexachlorobiphenyl, in supercritical fluids such as carbon dioxide, carbon dioxide/methanol, and carbon dioxide/n-butane have been studied. These solubilities are analyzed using gas chromatography and correlated with thermodynamic properties of the solvent. This research is significant for understanding the behavior of PCBs in different environments and could aid in the development of methods for their extraction or decontamination (Anitescu & Tavlarides, 1999).
Hepatic Microsomal Enzyme Activity
Hexachlorobiphenyl isomers, including 2,2',3,3',5,6-Hexachlorobiphenyl, have been investigated for their effects on hepatic microsomal enzyme activity. These studies are crucial for understanding the metabolic processing of PCBs in organisms and their potential biological impacts (Stonard & Greig, 1976).
Vibrational Circular Dichroism Studies
The absolute structures of PCB methylsulfone enantiomers, including derivatives of hexachlorobiphenyl, have been determined using vibrational circular dichroism and quantum chemical calculations. This research provides insight into the molecular structure and behavior of PCBs, which is essential for understanding their environmental and biological interactions (Döbler et al., 2002).
Density Functional Theory Studies
Studies using density functional theory have been conducted to determine the ionization potentials and electron affinities of various PCBs, including hexachlorobiphenyl. These studies offer a deeper understanding of the electronic properties of PCBs, which is valuable for assessing their reactivity and environmental fate (Arulmozhiraja et al., 2002).
Metabolic Behavior in Animals
Research has been conducted on the metabolic behavior of hexachlorobiphenyl isomers in various animals, including their excretion and metabolism. These studies provide critical information on how PCBs are processed in biological systems and their potential accumulation and toxicity (Hutzinger et al., 1972).
Safety And Hazards
The safety data sheet for a similar compound, 2,3,3’,4’,5,6-Hexachlorobiphenyl, suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling the substance .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWLHPJFOKUPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074173 | |
Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,6-Hexachlorobiphenyl | |
CAS RN |
52704-70-8 | |
Record name | PCB 134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.